molecular formula C3H6NNaOS2 B12653419 Sodium (2-hydroxyethyl)dithiocarbamate CAS No. 94023-54-8

Sodium (2-hydroxyethyl)dithiocarbamate

Cat. No.: B12653419
CAS No.: 94023-54-8
M. Wt: 159.21 g/mol
InChI Key: RBPTUZAGNVCQFO-UHFFFAOYSA-M
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Description

Sodium (2-hydroxyethyl)dithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of sulfur atoms replacing oxygen atoms in carbamates. This compound is widely used in various industrial and scientific applications due to its unique chemical properties, including its ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (2-hydroxyethyl)dithiocarbamate typically involves the reaction of 2-hydroxyethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:

HOCH2CH2NH2+CS2+NaOHHOCH2CH2NCS2Na+H2O\text{HOCH}_2\text{CH}_2\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{HOCH}_2\text{CH}_2\text{NCS}_2\text{Na} + \text{H}_2\text{O} HOCH2​CH2​NH2​+CS2​+NaOH→HOCH2​CH2​NCS2​Na+H2​O

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves continuous stirring and controlled addition of reactants to ensure complete reaction and high yield. The product is then purified through crystallization or other separation techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form disulfides.

    Substitution: It can participate in substitution reactions, particularly with alkyl halides, to form S-alkylated derivatives.

    Complexation: It readily forms complexes with transition metals, which are often used in various industrial applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Alkyl halides such as methyl iodide are commonly used.

    Complexation: Transition metal salts like copper(II) sulfate and zinc sulfate are frequently employed.

Major Products:

    Oxidation: Disulfides.

    Substitution: S-alkylated dithiocarbamates.

    Complexation: Metal-dithiocarbamate complexes.

Scientific Research Applications

Sodium (2-hydroxyethyl)dithiocarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium (2-hydroxyethyl)dithiocarbamate primarily involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to the catalytic and regulatory thiol groups of cytoplasmic constituents. This binding can inhibit the activity of enzymes that require metal ions for their function, thereby exerting its biological effects .

Comparison with Similar Compounds

  • Sodium diethyldithiocarbamate
  • Zinc dithiocarbamate
  • Manganese dithiocarbamate

Comparison: Sodium (2-hydroxyethyl)dithiocarbamate is unique due to the presence of the hydroxyethyl group, which enhances its solubility in water and its ability to form stable complexes with metals. This makes it particularly useful in applications where water solubility and strong metal-binding properties are desired .

Properties

CAS No.

94023-54-8

Molecular Formula

C3H6NNaOS2

Molecular Weight

159.21 g/mol

IUPAC Name

sodium;N-(2-hydroxyethyl)carbamodithioate

InChI

InChI=1S/C3H7NOS2.Na/c5-2-1-4-3(6)7;/h5H,1-2H2,(H2,4,6,7);/q;+1/p-1

InChI Key

RBPTUZAGNVCQFO-UHFFFAOYSA-M

Canonical SMILES

C(CO)NC(=S)[S-].[Na+]

Origin of Product

United States

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